5-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride
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Overview
Description
5-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the isoindoline core followed by the introduction of the piperidine ring and the fluorine atom. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The piperidine ring and isoindoline core contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
Uniqueness
Compared to similar compounds, 5-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride stands out due to its unique combination of structural features. The presence of the isoindoline core and the specific positioning of the fluorine atom and piperidine ring contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-fluoro-2-piperidin-4-yl-3H-isoindol-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-10-1-2-12-9(7-10)8-16(13(12)17)11-3-5-15-6-4-11;/h1-2,7,11,15H,3-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHIQYTYFJZCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC3=C(C2=O)C=CC(=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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